molecular formula C15H9ClF4N4O B2719137 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860784-96-9

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2719137
CAS RN: 860784-96-9
M. Wt: 372.71
InChI Key: JNHUHQXCBNCSAN-UHFFFAOYSA-N
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Description

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C15H9ClF4N4O and its molecular weight is 372.71. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Characterization

A study focused on the synthesis and molecular conformations of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines elucidates the importance of such compounds in understanding molecular conformations and hydrogen bonding. These compounds, including variations with fluorophenyl groups, demonstrate significant similarities in molecular conformations and hydrogen bonding patterns, which are crucial for their potential applications in developing new materials and pharmaceuticals (Sagar et al., 2017).

Anticancer Properties

Another aspect of research involves the synthesis and structure-activity relationship (SAR) of triazolopyrimidines as anticancer agents. These compounds, showcasing structural similarity to the subject compound through their fluorophenyl and triazole moieties, highlight the role of specific functional groups in enhancing anticancer activity. The unique mechanism of tubulin inhibition provided by these structures offers insights into designing new anticancer therapies with improved efficacy and reduced resistance (Zhang et al., 2007).

Antifungal Applications

Further, the development of novel antifungal 1,2,4-triazoles featuring a difluoro(heteroaryl)methyl moiety, resonates with the structure of the chemical . These compounds, derived from similar synthetic routes, exhibit potent antifungal activities, indicating the broader utility of such structures in developing new antifungal agents. The research underscores the significance of fluorinated moieties in enhancing biological activity, offering avenues for the synthesis of more effective antifungal compounds (Eto et al., 2000).

Electronic and Optical Properties

The exploration of luminescent copoly(aryl ether)s incorporating electron-transporting segments, such as bis(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazole, sheds light on the impact of trifluoromethyl and triazole groups on electronic and optical properties. These findings are pertinent to the development of advanced materials for optoelectronic applications, demonstrating how structural modifications can tailor the photophysical properties of organic compounds for specific technological uses (Chen & Chen, 2004).

Photophysical Properties and Sensing Applications

Lastly, the study of heteroleptic phosphorescent Ir(III) complexes incorporating phenylpyridine and triazol-pyridine derivatives highlights the versatility of such structures in fine-tuning the energy and nature of the lowest excited states. This research underscores the potential of using these complexes in sensing applications and organic light-emitting diodes (OLEDs), where the precise control over photophysical properties is crucial for performance enhancement (Avilov et al., 2007).

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF4N4O/c1-8-22-24(13-12(16)6-9(7-21-13)15(18,19)20)14(25)23(8)11-4-2-10(17)3-5-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHUHQXCBNCSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)F)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

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